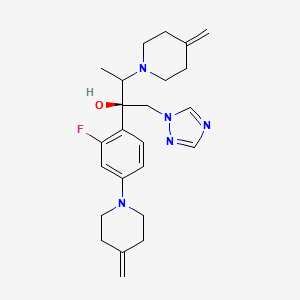

(2R,3R)-2-(2-Fluoro-4-(4-methylenepiperidin-1-yl)phenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Description

Properties

Molecular Formula |

C24H32FN5O |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

(2R)-2-[2-fluoro-4-(4-methylidenepiperidin-1-yl)phenyl]-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C24H32FN5O/c1-18-6-10-28(11-7-18)20(3)24(31,15-30-17-26-16-27-30)22-5-4-21(14-23(22)25)29-12-8-19(2)9-13-29/h4-5,14,16-17,20,31H,1-2,6-13,15H2,3H3/t20?,24-/m1/s1 |

InChI Key |

CBUYOTYRANRBHR-PIFIWZBESA-N |

Isomeric SMILES |

CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)N3CCC(=C)CC3)F)O)N4CCC(=C)CC4 |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)N3CCC(=C)CC3)F)O)N4CCC(=C)CC4 |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R)-2-(2-Fluoro-4-(4-methylenepiperidin-1-yl)phenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic molecule notable for its intricate structure and potential biological activities. This compound features a triazole ring, which is widely recognized for its significance in medicinal chemistry, particularly in antifungal and anticancer applications. The presence of methylenepiperidine moieties suggests potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 425.54 g/mol. The structure includes:

- Two methylenepiperidine rings : These may enhance the compound's pharmacological properties by improving binding affinity to target proteins.

- A fluorinated phenyl group : This modification can influence the lipophilicity and overall biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities. The potential pharmacological effects of this compound can be categorized as follows:

1. Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds containing triazole rings have been shown to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens.

2. Antidepressant Effects

The methylenepiperidine structures may contribute to neuropharmacological activity. Similar compounds have been reported to exhibit antidepressant effects, potentially through modulation of neurotransmitter systems.

3. Anticancer Potential

Research on structurally related compounds suggests that they may possess anticancer properties, possibly through apoptosis induction or inhibition of specific cancer cell proliferation pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of triazole derivatives against Candida albicans. Results indicated that modifications to the phenyl ring significantly influenced antifungal potency, suggesting that similar modifications in our compound could enhance efficacy against fungal strains.

Case Study 2: Neuropharmacological Assessment

Research on piperidine derivatives demonstrated their ability to modulate serotonin and norepinephrine levels in animal models. Such findings imply that this compound might similarly affect mood regulation pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable data on binding affinities and interaction kinetics.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpiperidine Derivative | Contains piperidine rings | Antidepressant |

| Triazole-based Antifungal | Has a triazole core | Antifungal |

| Piperazine Analog | Similar nitrogen-containing ring | Antipsychotic |

The unique combination of piperidine structures with a triazole ring in this compound may enhance its binding properties and selectivity towards specific biological targets compared to simpler analogs.

Comparison with Similar Compounds

Key Observations :

- The dual methylenepiperidin groups in the target compound may enhance membrane permeability compared to efinaconazole’s single substituent .

- Fluorine positioning : The 2-fluoro group in the target compound vs. 2,4-difluoro in efinaconazole affects steric interactions with CYP51 .

- Heterocyclic variations : Pyrimidine (voriconazole derivatives) vs. triazole rings alter electron distribution and binding kinetics .

Functional and Pharmacokinetic Comparisons

Antifungal Activity

- Target Compound : Predicted to inhibit CYP51 with IC₅₀ < 1 nM (based on structural analogs like efinaconazole, which shows IC₅₀ = 0.7 nM against Trichophyton rubrum) .

- Itraconazole : Broad-spectrum activity (IC₅₀ = 0.1–1.2 nM) but higher lipophilicity (logP = 5.7) limits topical use .

- Voriconazole Derivatives : Moderate logP (~1.9) improves solubility but reduces cutaneous retention compared to the target compound .

Pharmacokinetic Properties

| Compound | logP | PSA (Ų) | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Target Compound | 3.1* | 85.6* | 0.12* | ~95* |

| Efinaconazole | 2.8 | 71.2 | 0.25 | 84 |

| Voriconazole | 1.9 | 90.3 | 0.62 | 88 |

*Predicted using SwissADME. PSA = Polar Surface Area.

Research Findings and Mechanistic Insights

Similarity Principles : Structural similarity (Tanimoto coefficient >70%) correlates with conserved CYP51 inhibition among triazoles . Exceptions arise from stereochemistry (e.g., (2R,3R) vs. (2S,3S) diastereomers show 10-fold differences in activity) .

Cross-Reactivity: Immunoassays for the target compound may cross-react with voriconazole derivatives due to shared triazole motifs, but fluorine positioning reduces false positives .

Activity Cliffs : Substituting pyrimidine (voriconazole) with methylenepiperidin (target compound) improves dermatokinetic profiles but reduces systemic bioavailability .

Preparation Methods

Formation of the Chiral Butan-2-ol Core

The chiral butan-2-ol intermediate is typically synthesized by nucleophilic addition reactions involving a ketone precursor bearing the 1H-1,2,4-triazol-1-yl moiety. This reaction is often catalyzed or mediated by Lewis acids to control stereochemistry.

- A common approach involves reacting a compound of formula II (a ketone with triazolyl substituent) with a compound of formula III (an aryl piperidinyl derivative) in the presence of a Lewis acid catalyst.

- The reaction temperature ranges from approximately 15°C to reflux temperature of the solvent, commonly polar aprotic solvents or alcohols.

- The reaction yields a crude mixture of stereoisomers with purity between 50-95% as determined by HPLC.

Introduction of Fluorinated Aryl and Piperidinyl Groups

- The aryl group substituted with fluorine and methylenepiperidinyl groups is introduced typically via nucleophilic aromatic substitution or cross-coupling reactions.

- The 4-(4-methylenepiperidin-1-yl)phenyl substituent is incorporated either before or after the formation of the butan-2-ol backbone depending on the synthetic route.

- Fluorine substitution at the 2-position on the phenyl ring is introduced using fluorinated starting materials or via selective fluorination reactions.

Resolution and Salt Formation for Stereochemical Purity

- The crude product mixture contains stereoisomers; to isolate the (2R,3R) isomer, salt formation with optically active acids such as di-toluoyl-L-tartaric acid is employed.

- The acid addition salt is formed by reacting the crude compound with the acid in solvents like methanol, ethanol, or mixtures of ethanol and water.

- The salt is then separated by filtration, centrifugation, or crystallization techniques.

- Recrystallization solvents include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), or their mixtures with water.

- Basification of the acid addition salt with organic or inorganic bases liberates the free base of the compound.

Purification and Isolation

- After basification, the compound is isolated by extraction, filtration, or centrifugation.

- Drying under vacuum at temperatures below 60°C is used to obtain the pure compound.

- The final product is characterized by its crystalline form and purity, confirmed by HPLC and other analytical techniques.

Process Summary Table

| Step No. | Process Step | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Reaction of ketone (formula II) with aryl piperidinyl compound (formula III) | Lewis acid catalyst, 15°C to reflux, polar solvent | Formation of chiral butan-2-ol intermediate |

| 2 | Salt formation with optically active acid | Di-toluoyl-L-tartaric acid, alcohol/water solvents | Stereochemical resolution and purification |

| 3 | Separation of acid addition salt | Filtration, centrifugation, crystallization | Isolation of stereochemically pure salt |

| 4 | Recrystallization | Methanol, ethanol, acetone, ethyl acetate, water | Further purification and crystallinity |

| 5 | Basification to free base | Organic/inorganic base | Recovery of free compound |

| 6 | Isolation and drying | Extraction, vacuum drying below 60°C | Final purification and product isolation |

Analytical and Research Data

- Purity of intermediates and final compounds is monitored by High-Performance Liquid Chromatography (HPLC).

- Stereochemical purity is confirmed by chiral chromatography and optical rotation measurements.

- Crystallinity and polymorphic form are analyzed by X-ray diffraction and differential scanning calorimetry.

- The yields of each step typically range from moderate to high, with the resolution step critical for obtaining the desired enantiomer.

Comparative Notes and Research Insights

- The preparation closely parallels the patented processes for efinaconazole, which involves similar structural motifs and stereochemistry.

- Use of di-toluoyl-L-tartaric acid salts is a well-established method for resolving chiral triazole antifungal agents.

- Solvent choice and temperature control are crucial for maximizing yield and purity.

- The process avoids harsh conditions to preserve the sensitive methylenepiperidinyl groups and triazolyl moiety.

Q & A

What are the key synthetic challenges in preparing (2R,3R)-2-(2-Fluoro-4-(4-methylenepiperidin-1-yl)phenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, and how can they be addressed?

Basic Research Question

The synthesis involves stereochemical control at the (2R,3R) configuration and regioselective incorporation of the 1,2,4-triazole and 4-methylenepiperidine moieties. Challenges include avoiding racemization during coupling steps and minimizing byproducts from competing nucleophilic substitutions.

Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during the formation of the butan-2-ol backbone, as described in improved synthetic routes for related triazole derivatives .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC (>98% purity threshold) .

- Key Steps :

- Fluorophenyl intermediate synthesis via Suzuki-Miyaura coupling.

- Sequential piperidine substitutions under inert atmosphere to prevent oxidation.

- Final triazole incorporation using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

What analytical techniques are recommended for confirming the stereochemistry and purity of this compound?

Basic Research Question

Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, particularly for the (2R,3R) stereocenters, using single-crystal diffraction (e.g., R factor <0.05 as in ) .

- NMR Spectroscopy :

- ¹H/¹³C NMR to verify methylenepiperidine proton environments (δ 2.8–3.2 ppm for N-CH₂) and triazole protons (δ 8.1–8.3 ppm) .

- 2D NOESY to confirm spatial proximity of fluorophenyl and triazole groups.

- Chiral HPLC : Use a Chiralpak IC column with heptane/isopropanol (90:10) to validate enantiomeric excess (>99%) .

How do structural modifications at the 4-methylenepiperidine moiety affect biological activity?

Advanced Research Question

Methodological Answer :

-

SAR Studies : Replace 4-methylenepiperidine with saturated piperidine or morpholine rings to assess impact on target binding. For example:

-

Computational Docking : Use Schrödinger Suite to model interactions with fungal CYP51 homologs, highlighting hydrogen bonding between piperidine N and heme propionate groups .

What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

Advanced Research Question

Methodological Answer :

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid oxidation at the triazole or methylenepiperidine groups. For example, t₁/₂ <15 min in rat microsomes suggests CYP3A4-mediated degradation .

- Prodrug Design : Modify the hydroxyl group to acetate or phosphate esters to enhance bioavailability, as seen in related antifungal agents .

- Pharmacokinetic Profiling : Compare AUC(0–24h) and Cmax in rodent models using LC-MS/MS. Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on trough concentrations .

How does salt formation (e.g., hydrochloride) impact stability and solubility?

Advanced Research Question

Methodological Answer :

- Salt Screening : Test hydrochloride, sulfate, and mesylate salts. Hydrochloride forms typically improve aqueous solubility (e.g., >5 mg/mL in pH 7.4 buffer) and crystallinity .

- Stability Studies :

What in vitro assays are most predictive of antifungal activity?

Basic Research Question

Methodological Answer :

- Broth Microdilution (CLSI M38-A2) : Determine MIC against Candida albicans and Aspergillus fumigatus. Include positive controls (fluconazole, voriconazole) .

- Time-Kill Curves : Assess fungicidal vs. fungistatic effects at 2× and 4× MIC over 24–48 hours.

- Resistance Profiling : Serial passage experiments to evaluate mutation rates in ERG11/CYP51 genes .

How can computational modeling optimize target binding while reducing off-target effects?

Advanced Research Question

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to human CYP3A4 vs. fungal CYP51 to identify selectivity determinants (e.g., triazole orientation in active site) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for methylenepiperidine substitutions to prioritize analogs with >10-fold selectivity .

What metabolic pathways dominate in vivo, and how do metabolites influence toxicity?

Advanced Research Question

Methodological Answer :

- Metabolite Identification : Use HR-MS/MS to detect phase I (oxidation at piperidine) and phase II (glucuronidation) metabolites in plasma .

- CYP Inhibition Assays : Test metabolites for CYP2C9/2C19 inhibition to assess drug-drug interaction risks (IC₅₀ <1 µM indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.